molecular formula C9H16N4O B13338189 6-Amino-2-(dimethylamino)-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one

6-Amino-2-(dimethylamino)-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13338189
M. Wt: 196.25 g/mol
InChI Key: DVZNMLDEJXQJNS-UHFFFAOYSA-N
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Description

6-Amino-2-(dimethylamino)-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(dimethylamino)-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and an isocyanate, the intermediate products undergo cyclization to form the desired pyrimidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(dimethylamino)-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-Amino-2-(dimethylamino)-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-Amino-2-(dimethylamino)-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with similar structural features.

    5-Amino-2,4,6-trimethylpyrimidine: A compound with additional methyl groups on the pyrimidine ring.

    6-Amino-2-methylpyrimidin-4-one: A simpler analog with a single methyl group.

Uniqueness

6-Amino-2-(dimethylamino)-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

4-amino-2-(dimethylamino)-5-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H16N4O/c1-5(2)6-7(10)11-9(13(3)4)12-8(6)14/h5H,1-4H3,(H3,10,11,12,14)

InChI Key

DVZNMLDEJXQJNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(NC1=O)N(C)C)N

Origin of Product

United States

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